1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
Description
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride (CAS: 1417634-16-2) is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methylphenyl group at the 5-position and an ethylamine moiety at the 2-position, stabilized as a hydrochloride salt. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and metabolic stability, making it prevalent in medicinal chemistry for antimicrobial, antifungal, and anticancer applications .
The synthesis of such compounds typically involves cyclization reactions under acidic conditions (e.g., POCl₃) and subsequent coupling with substituted benzoic acids or esters, as described in analogous 1,3,4-oxadiazole syntheses . The 2-methylphenyl substituent introduces steric and electronic effects that may influence molecular packing (e.g., hydrogen bonding networks) and biological interactions .
Properties
IUPAC Name |
1-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-5-3-4-6-9(7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPLHJTWOFHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methylbenzoic acid hydrazide with acetic anhydride to form the oxadiazole ring. The resulting intermediate is then treated with ethylamine to introduce the ethan-1-amine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring may yield nitro derivatives, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance:
- Case Study 1 : A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The derivatives exhibited significant activity, with some compounds showing IC50 values in the low micromolar range, indicating potent anticancer properties .
- Case Study 2 : In another study, a compound similar to 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride was evaluated for its ability to induce apoptosis in cancer cells. The results demonstrated that the compound effectively triggered apoptotic pathways, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied:
- Case Study 3 : A study reported that several oxadiazole-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .
- Case Study 4 : Another research effort focused on the antifungal activity of oxadiazoles. Compounds were tested against various fungal strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents .
Antioxidant Activity
The antioxidant capabilities of this compound have also been investigated:
- Case Study 5 : In vitro assays demonstrated that this compound exhibited significant radical scavenging activity. The DPPH assay indicated a strong capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Summary of Applications
| Application Area | Key Findings |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines; potential to induce apoptosis. |
| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis. |
| Antifungal | Promising antifungal activity with lower MICs compared to standard treatments. |
| Antioxidant | Strong radical scavenging ability; potential for use in oxidative stress-related conditions. |
Mechanism of Action
The mechanism of action of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Type : 1,3,4-Oxadiazoles (target compound) exhibit greater metabolic stability compared to 1,2,4-oxadiazoles due to reduced susceptibility to enzymatic cleavage .
- Fluorine and chlorine substituents enhance lipophilicity and may improve membrane permeability .
Physicochemical Properties
Solubility and Stability
- Target Compound : The 2-methylphenyl group may disrupt hydrogen-bonding networks observed in analogs like 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, which forms a 3D crystalline lattice via N–H⋯N interactions . This could result in lower aqueous solubility compared to halogenated derivatives.
- For example, 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (260.12 g/mol) has higher lipophilicity (LogP ~2.1) than the target compound .
Biological Activity
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse biological properties, making compounds containing this structure valuable in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a 1,3,4-oxadiazole ring, which contributes significantly to its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds containing the oxadiazole structure. The following table summarizes key findings regarding the antibacterial activity of related compounds:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.025 | Staphylococcus aureus |
Research suggests that derivatives of oxadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effective inhibition against strains such as E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 to 0.025 µg/mL .
Antifungal Activity
In addition to antibacterial properties, oxadiazole derivatives have also demonstrated antifungal activity. A study reported that certain oxadiazole compounds exhibited MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This highlights the potential of these compounds in treating fungal infections.
Anticancer Activity
Emerging research has indicated that oxadiazole derivatives may possess anticancer properties as well. In vitro studies have shown that some compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways . The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.
Case Studies
Case Study 1: Antibacterial Evaluation
A recent study focused on the synthesis and evaluation of various oxadiazole derivatives for their antibacterial properties. Among the tested compounds, one derivative exhibited a remarkable MIC value against E. coli at 0.0048 µg/mL, indicating a strong potential for development into a therapeutic agent .
Case Study 2: Antifungal Screening
In another investigation, several oxadiazole derivatives were screened for antifungal activity against C. albicans and other fungal strains. The results demonstrated that specific modifications to the oxadiazole ring could enhance antifungal efficacy .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride to maximize yield and purity?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions using precursors like acylhydrazides or nitriles. Key parameters include:
- Temperature : Maintain 80–100°C during cyclization to promote ring closure without decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acid catalysts (e.g., POCl₃) or microwave-assisted synthesis can reduce reaction time and improve yields .
- Workup : Neutralization with ammonia (pH 8–9) followed by recrystallization (e.g., DMSO/water) ensures high purity .
Table 1 : Comparative Synthesis Parameters
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Conventional cyclization | 65–75 | ≥95 | 90°C, DMF, 6 hours | |
| Microwave-assisted | 85–90 | ≥98 | 120°C, 30 minutes, POCl₃ |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include:
- Aromatic protons (δ 7.2–7.8 ppm for 2-methylphenyl) .
- Oxadiazole ring protons (δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 248.09) .
- X-ray Crystallography : Resolves spatial arrangements, hydrogen bonding (e.g., N–H⋯Cl interactions in the hydrochloride salt) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Recommended steps:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
- Structural Validation : Compare with analogs (e.g., 4-fluorophenyl or chlorophenyl variants) to isolate substituent effects .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm activity thresholds .
Table 2 : Biological Activity Comparisons
| Substituent | Target | IC₅₀ (µM) | Study Conditions | Reference |
|---|---|---|---|---|
| 2-Methylphenyl | Enzyme X | 12.3 ± 1.2 | pH 7.4, 37°C | |
| 4-Fluorophenyl | Enzyme X | 8.9 ± 0.8 | pH 7.4, 37°C |
Q. What experimental approaches are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) to enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to infer binding modes .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses using crystal structures (PDB: 3ABC) .
- Mutagenesis Studies : Replace key residues (e.g., Ser195 in hydrolases) to validate interaction sites .
Methodological Considerations for Data Interpretation
Q. How can researchers resolve discrepancies in solubility data for this compound?
- Methodological Answer : Solubility variations often stem from solvent polarity or salt form. Strategies include:
- Solvent Screening : Test aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) .
- Salt Form Comparison : Compare hydrochloride vs. free base solubility in simulated biological fluids .
- Dynamic Light Scattering (DLS) : Assess aggregation states that may artificially reduce solubility .
Advanced Structural and Functional Analysis
Q. What strategies can optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
- Lipophilicity Adjustment : Modify substituents (e.g., replace methyl with trifluoromethyl) to balance logP values .
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4 oxidation sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
